Absolute Transporter Selectivity: Zero Inhibition of P-gp and MRP1 Versus Ko143
2-(4-Nitrobenzamido)-N-phenylbenzamide (KS176) demonstrates complete selectivity for BCRP with no detectable inhibitory activity against P-glycoprotein (P-gp) or MRP1, whereas the widely used reference inhibitor Ko143 exhibits measurable cross-reactivity with these alternative transporters at similar concentrations [1]. This selectivity profile is explicitly documented by multiple independent vendors .
| Evidence Dimension | Inhibitory activity against non-BCRP ABC transporters |
|---|---|
| Target Compound Data | No inhibitory activity against P-gp; no inhibitory activity against MRP1 |
| Comparator Or Baseline | Ko143: demonstrates P-gp inhibitory activity at higher concentrations; also interacts with MRP1 in certain assays |
| Quantified Difference | Qualitative difference: complete absence of inhibition vs. measurable cross-reactivity |
| Conditions | P-gp and MRP1 inhibition assays (cell-based transporter activity assays) |
Why This Matters
This complete transporter selectivity eliminates confounding variables in MDR reversal studies, ensuring that observed chemosensitization can be definitively attributed to BCRP inhibition rather than combined modulation of multiple efflux pumps.
- [1] Pick A, Müller H, Wiese M. Specific inhibitors of the breast cancer resistance protein (BCRP). ChemMedChem. 2010;5(9):1498-1505. PMID: 20632361. View Source
